N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide
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Overview
Description
N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, a piperidine ring, and a cyclopropanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 4-(trifluoromethyl)pyridine through a halogenation reaction.
Piperidine Ring Formation: The pyridine intermediate is then reacted with piperidine under specific conditions to form the piperidine derivative.
Cyclopropanesulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[4-(trifluoromethyl)phenyl]piperidin-4-yl}cyclopropanesulfonamide
- N-{1-[4-(trifluoromethyl)benzyl]piperidin-4-yl}cyclopropanesulfonamide
Uniqueness
N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide is unique due to the presence of the trifluoromethyl group attached to the pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2S/c15-14(16,17)10-3-6-18-13(9-10)20-7-4-11(5-8-20)19-23(21,22)12-1-2-12/h3,6,9,11-12,19H,1-2,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIXBDVTFJCOLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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